

An In-Depth Technical Guide to Anisoin: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: Anisoin

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Abstract

Anisoin, also known as 4,4'-dimethoxybenzoin, is an organic compound with significant applications in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. Particular emphasis is placed on the benzoin condensation reaction for its preparation. While direct involvement in biological signaling pathways has not been extensively documented, the broader class of benzoin derivatives has been explored for various pharmacological activities. This document aims to serve as a core reference for professionals in research and development.

Chemical Structure and Identification

Anisoin is a symmetrical aromatic ketone with the IUPAC name 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone.^[1] Its structure features a central two-carbon backbone, with one carbon forming a ketone group and the other bearing a hydroxyl group. Each of these carbons is also bonded to a 4-methoxyphenyl (anisyl) group.

The key identifiers for **Anisoin** are:

- CAS Number: 119-52-8^[2]^[3]^[4]

- Molecular Formula: C₁₆H₁₆O₄[\[3\]](#)[\[4\]](#)
- Molecular Weight: 272.30 g/mol [\[2\]](#)[\[4\]](#)
- Synonyms: 4,4'-Dimethoxybenzoin, p-**Aniso**in[\[1\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

Anisoin is typically a white to pale yellow crystalline powder.[\[3\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Aniso**in

Property	Value	Reference(s)
Melting Point	108-111 °C	[3]
Boiling Point	335.35 °C (estimate)	[3]
Solubility	Soluble in ethanol and acetone; soluble in water.	[3]
pKa	12.14 ± 0.20 (Predicted)	[3]
Appearance	Pale yellow to beige powder	[3]

Spectroscopic Data

The structural elucidation of **Aniso**in is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data for **Aniso**in

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.89	d	2H	Aromatic protons ortho to C=O
7.26	d	2H	Aromatic protons ortho to CH(OH)
6.86	d	2H	Aromatic protons meta to C=O
6.83	d	2H	Aromatic protons meta to CH(OH)
5.85	s	1H	CH(OH)
4.61	s	1H	OH
3.80	s	3H	OCH ₃ (on ring adjacent to C=O)
3.74	s	3H	OCH ₃ (on ring adjacent to CH(OH))

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data for **Anisoin**

Chemical Shift (ppm)	Assignment
197.8	C=O
164.0	C-OCH ₃ (on ring adjacent to C=O)
160.0	C-OCH ₃ (on ring adjacent to CH(OH))
133.0	Quaternary aromatic C (adjacent to C=O)
131.8	Aromatic CH (ortho to C=O)
128.5	Quaternary aromatic C (adjacent to CH(OH))
128.0	Aromatic CH (ortho to CH(OH))
114.2	Aromatic CH (meta to C=O)
113.8	Aromatic CH (meta to CH(OH))
75.8	CH(OH)
55.6	OCH ₃
55.3	OCH ₃

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **Anisoin**

Wavenumber (cm ⁻¹)	Functional Group
3450-3300	O-H stretch (hydroxyl group)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (methyl ether)
1680-1660	C=O stretch (ketone)
1600-1450	C=C stretch (aromatic ring)
1250-1000	C-O stretch (ether and alcohol)

Mass Spectrometry

The electron ionization mass spectrum of **Anisoïn** shows a molecular ion peak (M^+) at m/z 272. The fragmentation pattern is dominated by the cleavage of the C-C bond between the carbonyl and hydroxyl-bearing carbons, leading to the formation of two major fragment ions.

Table 5: Major Fragments in the Mass Spectrum of **Anisoïn**

m/z	Fragment
272	$[C_{16}H_{16}O_4]^+$ (Molecular Ion)
135	$[CH_3OC_6H_4CO]^+$ (p-Anisoyl cation)
137	$[CH_3OC_6H_4CH(OH)]^+$

Synthesis of Anisoïn

The primary method for synthesizing **Anisoïn** is the benzoin condensation of p-anisaldehyde. This reaction involves the cyanide- or N-heterocyclic carbene-catalyzed coupling of two aldehyde molecules.

Experimental Protocol: Cyanide-Catalyzed Benzoin Condensation of p-Anisaldehyde

Materials:

- p-Anisaldehyde
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Ethanol
- Water

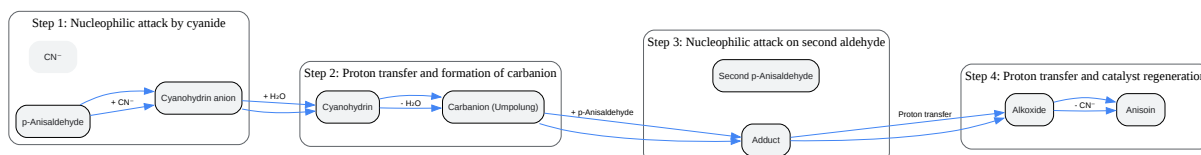
Procedure:

- Dissolve p-anisaldehyde in ethanol in a round-bottom flask.

- Add an aqueous solution of sodium or potassium cyanide to the flask. The cyanide acts as a catalyst.
- Reflux the mixture for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the **Anisoin** product.
- Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **Anisoin**.

Benzoin Condensation Mechanism

The mechanism of the cyanide-catalyzed benzoin condensation is a classic example of umpolung (polarity reversal) of the carbonyl carbon.



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Mechanism of the cyanide-catalyzed benzoin condensation.

Biological and Pharmacological Context

While **Anisoin** itself is primarily utilized as a photoinitiator in polymer chemistry and as a derivatizing agent, the broader class of benzoin derivatives has been investigated for various biological activities. Studies on other benzoin-related structures have reported antimicrobial, antioxidant, and enzyme inhibitory properties.[5][6] For instance, some synthesized benzoin derivatives have shown moderate antibacterial and anthelmintic activity.[6]

The biological relevance for drug development professionals lies in the potential of the benzoin scaffold as a starting point for the synthesis of novel therapeutic agents. However, specific signaling pathways directly modulated by **Anisoin** have not been elucidated in the current literature. The primary application remains in the chemical and materials science domains.

Conclusion

Anisoin is a well-characterized organic molecule with a straightforward synthesis. Its chemical and physical properties are well-documented, making it a reliable compound for various chemical applications. While its direct role in drug development is not established, the benzoin scaffold it represents is of interest in medicinal chemistry. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize and further investigate **Anisoin** and its derivatives.

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